

2-Bromo-3,5-difluorobenzoic acid molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1280481

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An In-depth Technical Guide to 2-Bromo-3,5-difluorobenzoic acid

For researchers, scientists, and professionals engaged in drug development and organic synthesis, **2-Bromo-3,5-difluorobenzoic acid** is a key building block. Its specific substitution pattern offers unique electronic and steric properties that are valuable in the design of complex molecules. This technical guide provides a comprehensive overview of its fundamental properties, along with generalized experimental protocols for its synthesis and analysis.

Core Properties and Data

The essential physicochemical properties of **2-Bromo-3,5-difluorobenzoic acid** are summarized below. This data is critical for reaction planning, safety assessment, and analytical method development.

Property	Value
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂ [1][2][3]
Molecular Weight	237.00 g/mol [1][2][3][4]
CAS Number	651027-01-9 [1][2][4]
Melting Point	140-142°C [4]
Boiling Point	279.6°C (at 760 mmHg) [4]
Typical Purity	≥98% [1]

Experimental Protocols

While specific, peer-reviewed synthesis and analysis protocols for **2-Bromo-3,5-difluorobenzoic acid** are not readily available in the provided search results, established methodologies for analogous compounds allow for the formulation of reliable, generalized procedures.

General Synthesis Protocol: Ortho-Lithiation and Carboxylation

A common and effective strategy for the synthesis of polysubstituted benzoic acids is the directed ortho-metalation of a suitable precursor, followed by quenching with an electrophile, in this case, carbon dioxide.

Reaction Principle: The synthesis would likely start from 1-bromo-3,5-difluorobenzene. The bromine atom can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent ortho position (C2). The resulting aryllithium intermediate is then reacted with solid carbon dioxide (dry ice) to form the corresponding carboxylate salt, which upon acidic workup yields the final product.

Methodology:

- **Pre-reaction Setup:** A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with a solution of 1-bromo-3,5-difluorobenzene in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).
- **Lithiation:** The solution is cooled to a low temperature, typically -78°C , using a dry ice/acetone bath. A solution of n-butyllithium in hexanes is then added dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the aryllithium species.
- **Carboxylation:** An excess of crushed solid carbon dioxide (dry ice) is carefully added to the reaction mixture in small portions. The reaction is allowed to warm slowly to room temperature as the carbon dioxide sublimates.

- **Workup and Isolation:** Once at room temperature, the reaction is quenched by the addition of a dilute aqueous acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
- **Purification:** The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure. The crude solid product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **2-Bromo-3,5-difluorobenzoic acid**.

General Analytical Protocols

To confirm the identity and purity of the synthesized compound, standard analytical techniques are employed. Commercial suppliers often provide documentation including NMR, HPLC, and LC-MS data for this compound.^{[1][2]}

1. High-Performance Liquid Chromatography (HPLC):

- **Principle:** Reversed-phase HPLC is a standard method for assessing the purity of non-volatile organic compounds.
- **Column:** A C18 stationary phase column is typically used.
- **Mobile Phase:** A gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, both containing a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%), is common.
- **Detection:** UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is suitable.
- **Outcome:** The retention time provides a qualitative measure, while the peak area percentage is used to quantify purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

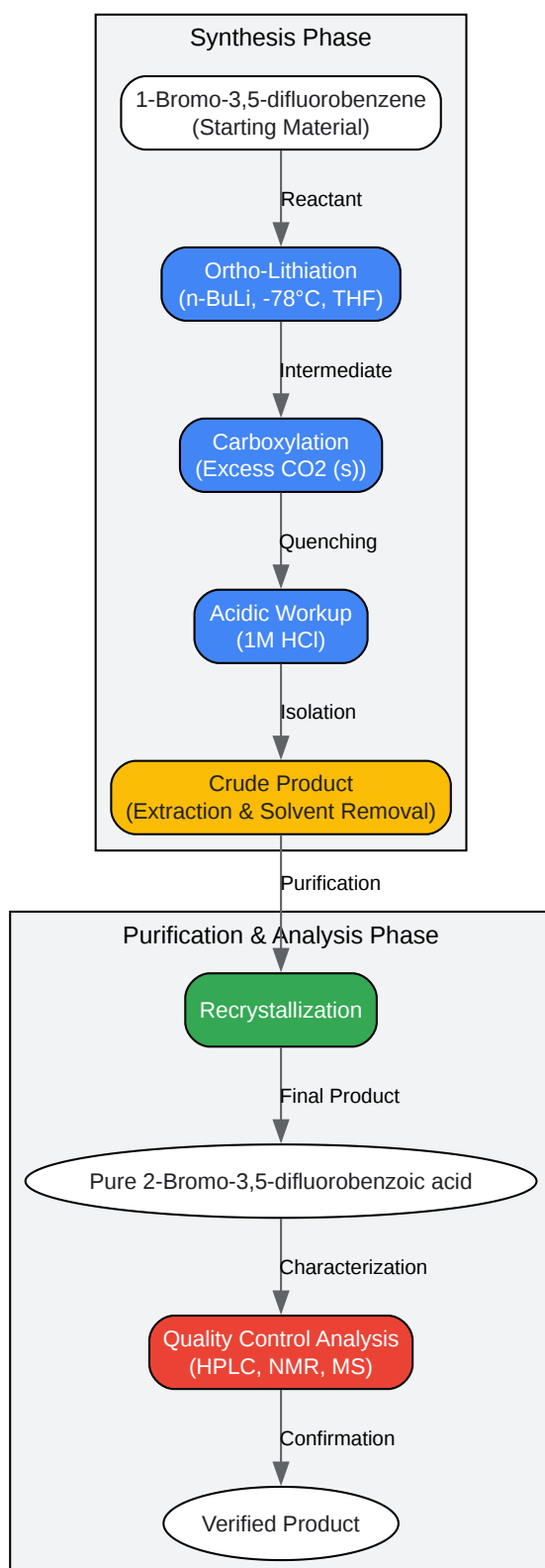
- Principle: ^1H NMR, ^{13}C NMR, and ^{19}F NMR are essential for unambiguous structure elucidation.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Expected Spectra:
 - ^1H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms.
 - ^{13}C NMR: Signals for the seven carbon atoms would be observed, with their chemical shifts and C-F coupling constants providing key structural information.
 - ^{19}F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms.

3. Mass Spectrometry (MS):

- Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
- Technique: Techniques like Electrospray Ionization (ESI-MS) would show the molecular ion peak. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) would be a key diagnostic feature.

Workflow and Pathway Visualization

To better illustrate the logical flow from starting materials to the final, characterized product, the following diagram outlines a general synthesis and analysis workflow.



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Caption: General Synthesis and Purification Workflow.

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